Aromatase Inhibitory Potency of Pyridinylmethanamine Scaffold
While direct data for (6-Chloro-2-methylpyridin-3-YL)methanamine is unavailable, the core pyridinylmethanamine scaffold has been shown to confer potent aromatase inhibition in a series of azole and pyrrole-containing derivatives [1]. Ten molecules from this series inhibited aromatase with IC50 values ranging from 0.04 to 2.31 µM, outperforming the clinical drug exemestane (IC50 = 2.40 µM) [1]. The best candidate, 3-pyridinylmethanamine 17, exhibited anticancer effects in T47D (IC50 = 42.90 µM) and MCF-7 (IC50 = 79.43 µM) breast cancer cell lines [1]. This evidence demonstrates the intrinsic potency of the pyridinylmethanamine core, making (6-Chloro-2-methylpyridin-3-YL)methanamine a valuable starting point for developing potent aromatase inhibitors.
| Evidence Dimension | Aromatase Inhibition Potency |
|---|---|
| Target Compound Data | Not directly reported; scaffold activity inferred from series |
| Comparator Or Baseline | Exemestane (IC50 = 2.40 µM) |
| Quantified Difference | In-class derivatives up to 60-fold more potent than exemestane |
| Conditions | In vitro enzyme inhibition assay |
Why This Matters
This class-level potency justifies the procurement of the pyridinylmethanamine core for developing next-generation aromatase inhibitors with superior enzyme inhibition compared to the existing clinical standard.
- [1] An integrated computational, in vitro and metabolomics approach to the discovery of novel aromatase inhibitors with anti-breast cancer activities. Sci Rep. 2025; 15:40230. View Source
